3-{7-chloro-1-[(cyanomethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide is a complex organic compound with the Chemical Abstracts Service (CAS) number 1115900-78-1. This compound is characterized by its unique molecular structure which incorporates a triazole and quinazoline moiety, making it of interest in various scientific fields, particularly medicinal chemistry.
This compound can be classified as a triazoloquinazoline derivative, which is part of a larger class of heterocyclic compounds. These types of compounds are often investigated for their biological activities, including anti-cancer and anti-inflammatory properties.
The synthesis of 3-{7-chloro-1-[(cyanomethyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}-N-(propan-2-yl)propanamide typically involves multi-step organic synthesis techniques. Common methods may include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are typically employed to monitor the progress and purity of the reactions.
The molecular formula for this compound is C17H17ClN6O2S, with a molecular weight of approximately 404.87 g/mol. The structure features:
The compound's structural representation can be derived from its SMILES notation: N#CCSc1nnc2n1c1ccc(cc1c(=O)n2CCC(=O)NC(C)C)Cl
, indicating the arrangement of atoms and bonds within the molecule .
The compound can participate in various chemical reactions typical for heterocyclic compounds:
Reactions involving this compound should be conducted under inert atmospheres to prevent oxidation or hydrolysis, which could affect yields.
While specific studies on the mechanism of action for this compound may be limited, derivatives from similar classes often exhibit biological activities through interactions with biological targets such as enzymes or receptors.
Potential mechanisms include:
Further pharmacological studies would be required to elucidate the precise mechanism of action for this specific compound.
The physical properties include:
Key chemical properties include:
Relevant data from suppliers indicate that it has been characterized with high purity levels suitable for research applications .
This compound holds potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: